2-(2-Methylprop-1-enyl)benzonitrile
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Overview
Description
2-(2-Methylprop-1-enyl)benzonitrile: is an organic compound with the molecular formula C11H11N . It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-methylprop-1-enyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylprop-1-enyl)benzonitrile typically involves the reaction of benzonitrile with isobutylene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzonitrile reacts with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of benzonitrile and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylprop-1-enyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly employed
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the substituent introduced
Scientific Research Applications
Chemistry: 2-(2-Methylprop-1-enyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of nitriles .
Medicine: This compound could be investigated for its potential as a precursor in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-1-enyl)benzonitrile depends on its chemical reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s interaction with biological molecules, such as enzymes and receptors, can influence its biological activity. The exact molecular targets and pathways involved would require further experimental investigation .
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzonitrile
- 2-Aminobenzonitrile
- 2-Cyano-1-aminobenzene
- 2-Cyanoaniline
Comparison: 2-(2-Methylprop-1-enyl)benzonitrile is unique due to the presence of the 2-methylprop-1-enyl group, which imparts distinct chemical properties compared to other benzonitrile derivativesFor example, the presence of the alkyl group can affect the compound’s solubility, boiling point, and interaction with other molecules .
Properties
CAS No. |
918812-05-2 |
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Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C11H11N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-7H,1-2H3 |
InChI Key |
LZUCACXYWVPXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1C#N)C |
Origin of Product |
United States |
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